Ethyl [(phenoxycarbonyl)oxy]acetate
Description
Ethyl [(phenoxycarbonyl)oxy]acetate is an ester derivative of acetic acid featuring a phenoxycarbonyloxy (-O-C(O)-O-Ph) functional group. The phenoxycarbonyloxy group introduces steric and electronic effects that may influence reactivity, solubility, and intermolecular interactions. This article compares its hypothetical properties with structurally related compounds, leveraging data from ethyl phenoxyacetates, coumarin-linked esters, and chromenone derivatives documented in the literature.
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 2-phenoxycarbonyloxyacetate |
InChI |
InChI=1S/C11H12O5/c1-2-14-10(12)8-15-11(13)16-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
ZTNMOJVVHPIMGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl [(phenoxycarbonyl)oxy]acetate with structurally analogous compounds, focusing on molecular features, synthesis routes, and applications.
Table 1: Comparison of this compound with Structural Analogs
Key Observations:
This structural feature may enhance its electrophilicity or hydrogen-bonding capacity compared to derivatives like ethyl 2-(4-chlorophenoxy)acetoacetate . Coumarin-linked esters (e.g., C₁₃H₁₂O₅) exhibit planar aromatic systems fused with lactone rings, enabling π-π stacking and bioactivity .
Synthesis Methods: Ethyl phenoxyacetate is synthesized via alkylation of phenols with ethyl chloroacetate under basic conditions . A similar approach could apply to this compound, using phenoxycarbonyl chloride instead. Coumarin derivatives often involve Knoevenagel condensation (e.g., ) or nucleophilic substitution (e.g., ), highlighting divergent pathways based on target functionality.
Applications and Properties: Pharmacology: Coumarin-based esters (e.g., C₁₃H₁₂O₅) show promise in drug design due to interactions with cytochrome P450 enzymes . This compound’s carbonyl spacer might modulate similar enzymatic interactions. Material Science: Ethyl phenoxyacetate derivatives are used as polymer precursors (e.g., poly(ethyl eugenyl oxyacetate) for heavy metal ion separation) . The phenoxycarbonyloxy group could enhance polymer crosslinking or chelation properties. Chemical Intermediates: Chlorophenoxy and acetoacetate derivatives serve as intermediates in agrochemical synthesis , suggesting analogous utility for the target compound.
Crystallography and Intermolecular Interactions: Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate crystallizes in a monoclinic system with C–H···O hydrogen bonds stabilizing layered structures . The phenoxycarbonyloxy group in the target compound may introduce additional dipole-dipole interactions or steric hindrance, affecting crystallinity.
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